molecular formula C12H10Cl2N2O2 B2410508 1-(2,5-dichlorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid CAS No. 956544-14-2

1-(2,5-dichlorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid

Cat. No.: B2410508
CAS No.: 956544-14-2
M. Wt: 285.12
InChI Key: BSCQNSUMKVRODR-UHFFFAOYSA-N
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Description

1-(2,5-Dichlorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid is a chemical compound characterized by its unique structure, which includes a pyrazole ring substituted with dichlorophenyl and dimethyl groups

Preparation Methods

The synthesis of 1-(2,5-dichlorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid typically involves multiple steps, starting with the preparation of the pyrazole ring. One common method involves the reaction of 2,5-dichlorobenzaldehyde with acetylacetone in the presence of a base to form the intermediate chalcone. This intermediate then undergoes cyclization with hydrazine hydrate to form the pyrazole ring. The final step involves the carboxylation of the pyrazole ring to introduce the carboxylic acid group.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of continuous flow reactors and automated systems to ensure high yield and purity of the final product.

Chemical Reactions Analysis

1-(2,5-Dichlorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines, depending on the reducing agent used.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as amines or thiols.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(2,5-Dichlorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(2,5-dichlorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. Similarly, its anticancer activity may involve the inhibition of cell proliferation and induction of apoptosis through the modulation of signaling pathways.

Comparison with Similar Compounds

1-(2,5-Dichlorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid can be compared with other similar compounds, such as:

    1-(2,4-Dichlorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid: This compound has a similar structure but with chlorine atoms at different positions on the phenyl ring, which may result in different chemical and biological properties.

    1-(2,5-Dichlorophenyl)-3-methyl-1H-pyrazole-4-carboxylic acid: This compound lacks one of the methyl groups, which may affect its reactivity and biological activity.

Properties

IUPAC Name

1-(2,5-dichlorophenyl)-3,5-dimethylpyrazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10Cl2N2O2/c1-6-11(12(17)18)7(2)16(15-6)10-5-8(13)3-4-9(10)14/h3-5H,1-2H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSCQNSUMKVRODR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C2=C(C=CC(=C2)Cl)Cl)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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